molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No.: B1345113
CAS No.: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)benzoate is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where the methyl group is esterified, and a chlorine atom is attached to the methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(chloromethyl)benzoate can be synthesized through the chloromethylation of methyl benzoate. The process involves the reaction of methyl benzoate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reagents are mixed in a reactor, and the reaction is controlled to maintain optimal temperature and pressure. After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to methyl 4-(methyl)benzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of methyl 4-(carboxymethyl)benzoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Methyl 4-(azidomethyl)benzoate, methyl 4-(thiocyanatomethyl)benzoate.

    Reduction: Methyl 4-(methyl)benzoate.

    Oxidation: Methyl 4-(carboxymethyl)benzoate.

Scientific Research Applications

Methyl 4-(chloromethyl)benzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules that can be tested for various biological activities.

    Medicine: It is an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(chloromethyl)benzoate primarily involves its reactivity as an electrophile. The chlorine atom attached to the methyl group makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in redox reactions due to the presence of the ester and chloromethyl groups.

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(iodomethyl)benzoate: Similar structure but with an iodine atom instead of chlorine.

    Methyl 4-(methyl)benzoate: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness: Methyl 4-(chloromethyl)benzoate is unique due to the presence of the chlorine atom, which makes it more reactive towards nucleophiles compared to its bromine and iodine counterparts

Properties

IUPAC Name

methyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATDLKYRVXFXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187651
Record name Methyl 4-(chloromethyl)benzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34040-64-7
Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of p-methoxycarbonylbenzyl alcohol (332.0 g, 2.0 mol) in methylene chloride (600 mL) is added thionyl chloride (380 g, 3.2 mol) dropwise over 3 hours and the reaction mixture heated at gentle reflux for 6 hours, allowing excess gases to escape. The excess thionyl chloride and methylene chloride are removed and the yellow oil triturated with hexane to yield a total of 300 g (81.5% yield) of white, solid methyl α-chloro-p-toluate, the identity of which is confirmed by elemental analysis and mass spectrum analysis as follows:
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir a mixture of 100 g of the product prepared as described in step (a)in 500 mL of dry DMF and 81.1 g (0.54168 moles) of Nal and 150 g (0.8108 moles, 1.5 eg) of sodium 2,6-dichlorophenoxide at room temperature overnight. Add water to the so-formed formed reaction mixture to produce a precipitated solid. Add CH2Cl2 to dissolve the precipitated solid. Wash the CH2Cl2 layers successively with four volumes of a 5% aqueous NaOH solution, water and brine. Separate and dry the organic layer over Na2SO4. Remove the solvent under reduced pressure to produce 164.5 g (97.6% of theory) of the title compound. The 200 MHzNMR spectrum is consistent with the proposed ester structure ##STR121##
[Compound]
Name
product
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
81.1 g
Type
reactant
Reaction Step Two
Name
sodium 2,6-dichlorophenoxide
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 100 g (0.60175 moles) of methyl 4-hydroxymethylbenzoate in 600 mL of dry CH2Cl2. add 109 mL (79.1 g) of TEA and cool the so-formed reaction mixture to 0° C. Add, dropwise over a 2 hour period, 55.8 mL (0.722 mole, 1.2 eq) of methanesulfonyl chloride in 150 mL of dry CH2Cl2. Allow the so-formed stirred reaction mixture to warm slowly to room temperature over a 48 hr period. TLC shows no starting material remains. Add water, separate the layers and wash the organic layer successively with water, saturated NaHCO3 and brine. Dry the organic layer over Na2SO4. Remove the organic solvent under reduced pressure to produce 98.45 g of (88.6 % of theory) of the title compound as a crystalline solid. ##STR120##
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
109 mL
Type
reactant
Reaction Step Two
Quantity
55.8 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-Chloromethylbenzoic acid (2.0 g) was dissolved in 300 ml of methanol and 0.5 ml concentrated sulphuric acid was added. The mixture was stirred at room temperature for eight days. Methanol was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3-solution, dried with Na2SO4 and evaporated to yield 4-chloromethylbenzoic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 2.0 g (12 mmol) of 4-chloromethylbenzoic acid in 50 ml of methanol was added with 5 droplets of concentrated sulfuric acid, followed by stirring under heat and reflux for 4 days. After neutralization with a 5% aqueous solution of sodium carbonate, the resultant mixture was extracted with chloroform. The chloroform extract was dried over magnesium sulfate and then concentrated under reduced pressure, whereby 1.7 g of a colorless liquid were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4-(chloromethyl)benzoate in the synthesis of the Chloramphenicol complete antigen?

A1: this compound acts as a linker molecule in the synthesis of the Chloramphenicol complete antigen. The research paper describes conjugating Chloramphenicol (CAP) with either 4-(Chloromethyl)benzoic acid (CBA) or this compound (MCB) to create a hapten []. This hapten is then further reacted with Bovine Serum Albumin (BSA) to form the complete antigen. The study found that using MCB as the linker resulted in a more effective conjugate compared to CBA.

Q2: How does the use of this compound as a linker impact the sensitivity of the Chloramphenicol antigen?

A2: The research indicates that using this compound (MCB) as a linker, instead of 4-(Chloromethyl)benzoic acid (CBA), leads to a more sensitive Chloramphenicol antigen. While the paper doesn't delve into the specific mechanism, it observes that the MCB-linked hapten, when further conjugated to Ovalbumin (OVA) to create a solid coating antigen (CAP MBAⅡ OVA), showed an increased inhibition rate in ELISA compared to its CBA counterpart []. This suggests that the MCB linker contributes to a more recognizable epitope on the antigen, resulting in improved antibody binding and increased sensitivity in the assay.

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